

Spectroscopic and Synthetic Profile of 4-(4-bromophenyl)-2-hydroxythiazole: A Technical Overview

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Compound of Interest

Compound Name: 4-(4-Bromophenyl)-2-hydroxythiazole

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For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the physicochemical properties of novel compounds is paramount. This technical guide provides a detailed summary of the available spectroscopic and synthetic data for **4-(4-bromophenyl)-2-hydroxythiazole**, a molecule of interest in medicinal chemistry.

Due to the tautomeric nature of the 2-hydroxythiazole ring system, this compound can exist in equilibrium with its keto form, 4-(4-bromophenyl)thiazol-2(3H)-one. Spectroscopic data will reflect the predominant tautomer under the experimental conditions. While specific experimental data for **4-(4-bromophenyl)-2-hydroxythiazole** is not extensively detailed in publicly accessible literature, this guide compiles the known physical properties and provides analogous data from the closely related and well-characterized compound, 4-(4-bromophenyl)-2-aminothiazole, to offer valuable comparative insights.

Physicochemical Properties

Basic physicochemical information for **4-(4-bromophenyl)-2-hydroxythiazole** has been reported by commercial suppliers.

Property	Value
Molecular Formula	C ₉ H ₆ BrNOS
Molecular Weight	256.12 g/mol
CAS Number	3884-34-2

Synthesis and Spectroscopic Characterization

A definitive, peer-reviewed synthesis and complete spectroscopic characterization of **4-(4-bromophenyl)-2-hydroxythiazole** is not readily available in the surveyed literature. However, the synthesis of the analogous 4-(4-bromophenyl)-2-aminothiazole is well-documented and provides a probable synthetic route and expected spectroscopic features.

Experimental Protocols: A Representative Synthesis of a 4-(4-bromophenyl)thiazole Derivative

The synthesis of 4-(4-bromophenyl)-2-aminothiazole is typically achieved through the Hantzsch thiazole synthesis. This reaction involves the condensation of an α -haloketone with a thiourea.

Synthesis of 4-(4-bromophenyl)-2-aminothiazole:

A mixture of 2-bromo-1-(4-bromophenyl)ethan-1-one (an α -haloketone) and thiourea is refluxed in a suitable solvent, such as ethanol. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Instrumentation for Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

- Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer, typically using KBr pellets for solid samples.

Spectroscopic Data of the Analogous 4-(4-bromophenyl)-2-aminothiazole

The following tables summarize the spectroscopic data for 4-(4-bromophenyl)-2-aminothiazole, which can serve as a reference for predicting the spectral characteristics of **4-(4-bromophenyl)-2-hydroxythiazole**.

¹H NMR Data of 4-(4-bromophenyl)-2-aminothiazole

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.75	Doublet	2H	Aromatic protons (ortho to Br)
~7.55	Doublet	2H	Aromatic protons (meta to Br)
~7.10	Singlet	2H	-NH ₂ (amino group)
~7.05	Singlet	1H	Thiazole C5-H

¹³C NMR Data of 4-(4-bromophenyl)-2-aminothiazole

Chemical Shift (δ , ppm)	Assignment
~168.0	Thiazole C2 (attached to -NH ₂)
~149.0	Thiazole C4
~134.0	Aromatic C (ipso to thiazole)
~131.0	Aromatic CH (ortho to Br)
~128.0	Aromatic CH (meta to Br)
~120.0	Aromatic C (ipso to Br)
~102.0	Thiazole C5

Mass Spectrometry Data of 4-(4-bromophenyl)-2-aminothiazole

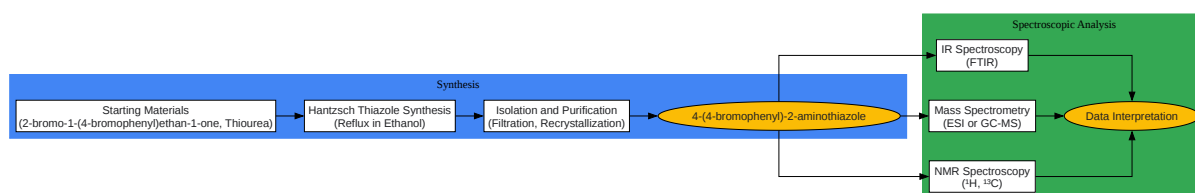
m/z	Assignment
[M] ⁺	Molecular ion peak
[M+2] ⁺	Isotopic peak due to ⁸¹ Br

IR Data of 4-(4-bromophenyl)-2-aminothiazole

Wavenumber (cm ⁻¹)	Assignment
~3400-3200	N-H stretching (amino group)
~3100	C-H stretching (aromatic and thiazole)
~1620	C=N stretching (thiazole ring)
~1590	C=C stretching (aromatic ring)
~820	C-H out-of-plane bending (para-disubstituted benzene)
~700	C-Br stretching

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of a 4-(4-bromophenyl)thiazole derivative.



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Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Conclusion

While direct and comprehensive spectroscopic data for **4-(4-bromophenyl)-2-hydroxythiazole** remains elusive in readily available scientific literature, this guide provides foundational information and valuable comparative data from a closely related analogue. The provided experimental workflow and tabulated spectroscopic data for 4-(4-bromophenyl)-2-aminothiazole offer a strong predictive framework for researchers working with the title compound. Further empirical studies are necessary to fully elucidate the specific spectral characteristics of **4-(4-bromophenyl)-2-hydroxythiazole** and to determine the predominant tautomeric form under various conditions.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-(4-bromophenyl)-2-hydroxythiazole: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273638#spectroscopic-data-of-4-4-bromophenyl-2-hydroxythiazole>]

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